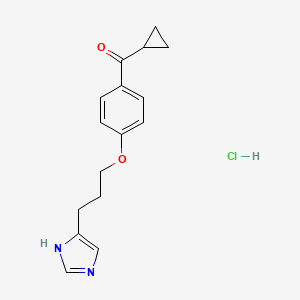

Ciproxifan hydrochloride

Description

Propriétés

IUPAC Name |

cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2.ClH/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14;/h5-8,10-12H,1-4,9H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAPSKMHZQQTRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30582021 | |

| Record name | Cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049741-81-2 | |

| Record name | Cyclopropyl{4-[3-(1H-imidazol-5-yl)propoxy]phenyl}methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1049741-81-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ciproxifan Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciproxifan (B1662499) hydrochloride is a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. Ciproxifan's ability to cross the blood-brain barrier and modulate the release of several key neurotransmitters, including histamine, acetylcholine, and dopamine, has made it a valuable research tool and a potential therapeutic agent for a range of neurological and psychiatric disorders. This document serves as a comprehensive resource for professionals in the field of drug discovery and neuroscience seeking to understand and utilize this compound.

Core Mechanism of Action

Ciproxifan hydrochloride exerts its primary pharmacological effects by acting as a highly potent and selective antagonist and inverse agonist at the histamine H3 receptor.[1][2] The H3 receptor is a presynaptic autoreceptor and heteroreceptor that is predominantly expressed in the central nervous system.[3][4]

As an antagonist , ciproxifan blocks the binding of endogenous histamine to the H3 receptor, thereby preventing its activation. As an inverse agonist , it reduces the constitutive activity of the H3 receptor, which is known to have a high level of basal signaling even in the absence of an agonist.[5]

The H3 receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] By blocking and reducing the basal activity of the H3 receptor, ciproxifan disinhibits the synthesis and release of histamine from histaminergic neurons.[1][3]

Furthermore, H3 receptors are also present as heteroreceptors on the terminals of other neurons, where they inhibit the release of various neurotransmitters.[3][4] Consequently, by antagonizing these H3 heteroreceptors, ciproxifan enhances the release of several key neurotransmitters, including:

-

Acetylcholine: Increased release in the hippocampus, entorhinal cortex, and prefrontal cortex.[8]

-

Dopamine: Increased release in the prefrontal cortex.[8]

-

Norepinephrine: Increased release in the prefrontal cortex.[8]

This broad modulation of neurotransmitter systems underlies the diverse physiological and behavioral effects of ciproxifan, including its wake-promoting, cognitive-enhancing, and potential antipsychotic properties.[1][9]

Quantitative Data

The following tables summarize the key quantitative data for ciproxifan hydrochloride from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Species | Preparation | Radioligand | Value | Reference |

| IC50 | - | - | - | 9.2 nM | [10][11] |

| Ki | Rat | Cerebral Cortex Synaptosomes | [3H]HA | 0.5 nM | [10][11] |

| Ki | Rat | Brain H3 Receptor | [125I]iodoproxyfan | 0.7 nM | [10][11] |

| Ki | Rat | Brain H3 Receptor | - | 0.5-1.9 nM | [12] |

| pKi | Rat | Brain Cortex Membranes | [3H]-Nalpha-methylhistamine | 8.24 - 9.27 | [13] |

| pA2 | Mouse | Brain Cortex Slices | [3H]noradrenaline | 7.78 - 9.39 | [13] |

Table 2: Receptor Selectivity

| Receptor Subtype | Apparent Affinity | Reference |

| Histamine H1 | Low | [10] |

| Histamine H2 | Low | [10] |

| Muscarinic M3 | Low | [10] |

| Adrenergic α1D | Low | [10] |

| Adrenergic β1 | Low | [10] |

| Serotonin 5-HT1B | Low | [10] |

| Serotonin 5-HT2A | Low | [10] |

| Serotonin 5-HT3 | Low | [10] |

| Serotonin 5-HT4 | Low | [10] |

Table 3: In Vivo Efficacy and Pharmacokinetics

| Parameter | Species | Dose | Effect | Reference |

| ED50 (t-MeHA level) | Mouse | 0.14 mg/kg (p.o.) | ~100% increase in histamine turnover | [12] |

| ED50 (Cerebral Cortex) | Rat | 0.23 mg/kg | - | [10] |

| ED50 (Striatum) | Rat | 0.28 mg/kg | - | [10] |

| ED50 (Hypothalamus) | Rat | 0.30 mg/kg | - | [10] |

| ID50 (Water Consumption) | Rat | 0.09 +/- 0.04 mg/kg (i.p.) | Reversal of H3-agonist induced effect | [12] |

| Oral Bioavailability (F) | Mouse | 1 mg/kg | 62% | [11][12] |

| Cmax | Mouse | 1 mg/kg (p.o.) | 420 nM | [11] |

| t1/2 (distribution) | Mouse | 1 mg/kg (i.v.) | 13 min | [10][11] |

| t1/2 (elimination) | Mouse | 1 mg/kg (i.v.) | 87 min | [10][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of ciproxifan hydrochloride.

Histamine H3 Receptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of ciproxifan to the histamine H3 receptor using a radiolabeled antagonist, [125I]iodoproxyfan.

Materials:

-

Rat brain tissue (e.g., cerebral cortex or striatum)

-

[125I]iodoproxyfan (radioligand)

-

Ciproxifan hydrochloride

-

(R)-α-methylhistamine (for non-specific binding determination)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Homogenizer

-

Centrifuge

-

Gamma counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C.

-

Resuspend the resulting pellet (crude membrane fraction) in fresh binding buffer.

-

Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of membrane preparation, 25 µL of [125I]iodoproxyfan (at a concentration near its Kd, e.g., 30 pM), and 25 µL of binding buffer.

-

Non-specific Binding: 50 µL of membrane preparation, 25 µL of [125I]iodoproxyfan, and 25 µL of a high concentration of a competing ligand (e.g., 1 µM (R)-α-methylhistamine).

-

Competition Binding: 50 µL of membrane preparation, 25 µL of [125I]iodoproxyfan, and 25 µL of varying concentrations of ciproxifan.

-

-

Incubate the plate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in binding buffer using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the ciproxifan concentration.

-

Determine the IC50 value (the concentration of ciproxifan that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[3H]Histamine Release Assay from Synaptosomes

This functional assay measures the ability of ciproxifan to antagonize the inhibitory effect of an H3 agonist on histamine release from isolated nerve terminals (synaptosomes).

Materials:

-

Rat cerebral cortex

-

[3H]Histamine

-

Ciproxifan hydrochloride

-

H3 receptor agonist (e.g., (R)-α-methylhistamine)

-

Krebs-Ringer buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 1.3, MgSO4 1.2, NaHCO3 25, KH2PO4 1.2, glucose 11)

-

Depolarizing agent (e.g., high concentration of KCl)

-

Synaptosome preparation reagents (e.g., sucrose (B13894) solutions)

-

Superfusion system

-

Liquid scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize rat cerebral cortex in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to obtain the crude synaptosomal pellet.

-

Resuspend the pellet in Krebs-Ringer buffer.

-

-

Loading with [3H]Histamine:

-

Incubate the synaptosomes with [3H]Histamine (e.g., 50 nM) for 30 minutes at 37°C to allow for uptake.

-

-

Superfusion:

-

Transfer the loaded synaptosomes to a superfusion chamber and perfuse with oxygenated Krebs-Ringer buffer at a constant flow rate (e.g., 0.5 mL/min).

-

Collect fractions of the superfusate at regular intervals (e.g., every 3 minutes).

-

-

Stimulation of Release:

-

After a stable baseline of [3H]histamine release is established, stimulate release by switching to a high-K+ Krebs-Ringer buffer (e.g., 30 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity) for a short period (e.g., 3 minutes).

-

-

Drug Application:

-

To test the effect of ciproxifan, pre-incubate the synaptosomes with different concentrations of ciproxifan before and during the application of an H3 agonist.

-

Apply the H3 agonist (e.g., (R)-α-methylhistamine) to the superfusion buffer to inhibit the K+-evoked [3H]histamine release.

-

In the presence of both the H3 agonist and ciproxifan, observe the reversal of the agonist's inhibitory effect.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity in each collected fraction using a liquid scintillation counter.

-

Express the evoked release as a percentage of the total radioactivity in the synaptosomes at the time of stimulation.

-

Plot the percentage of inhibition of release by the H3 agonist against the concentration of ciproxifan.

-

Determine the IC50 or Ki value for ciproxifan's antagonistic effect.

-

Five-Choice Serial Reaction Time Task (5-CSRTT)

This behavioral assay assesses attention and impulsivity in rodents and is used to evaluate the cognitive-enhancing effects of ciproxifan.

Apparatus:

-

An operant chamber with five response apertures arranged on a curved wall. Each aperture is equipped with a stimulus light and an infrared detector to register nose pokes.

-

A food magazine on the opposite wall to deliver food rewards (e.g., sucrose pellets).

-

A house light to signal time-out periods.

-

Computer control system for task programming and data collection.

Procedure:

-

Habituation and Pre-training:

-

Food-restrict the animals to 85-90% of their free-feeding body weight.

-

Habituate the animals to the operant chamber and train them to retrieve food rewards from the magazine.

-

-

Training Stages:

-

Stage 1: A single aperture is illuminated, and a nose poke into that aperture results in a food reward. The stimulus remains on until a correct response is made.

-

Stage 2: The stimulus duration is gradually decreased (e.g., from 30 seconds down to 1 second).

-

Stage 3 (Baseline Performance): The stimulus duration is fixed at a challenging level (e.g., 0.5 seconds), and an inter-trial interval (ITI) of 5 seconds is introduced.

-

-

Testing:

-

Once stable baseline performance is achieved (e.g., >80% accuracy and <20% omissions), drug testing can begin.

-

Administer ciproxifan hydrochloride (e.g., 3 mg/kg, i.p.) or vehicle a set time before the test session (e.g., 30 minutes).

-

A test session typically consists of 100 trials or lasts for a maximum of 30 minutes.

-

-

Data Collection and Analysis:

-

Accuracy: (Number of correct responses / (Number of correct + incorrect responses)) x 100.

-

Omissions: Number of trials where no response was made.

-

Premature Responses: Number of responses made during the ITI (a measure of impulsivity).

-

Correct Response Latency: Time from stimulus onset to a correct nose poke.

-

Reward Collection Latency: Time from a correct response to collecting the reward.

-

Statistical analysis (e.g., ANOVA) is used to compare the performance of ciproxifan-treated animals to vehicle-treated controls.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to the mechanism of action of ciproxifan hydrochloride.

Histamine H3 Receptor Signaling Pathway

Caption: Ciproxifan blocks the histamine-mediated and constitutive activation of the H3 receptor.

Radioligand Binding Assay Workflow

Caption: Workflow for determining the binding affinity of ciproxifan.

5-CSRTT Experimental Workflow

Caption: Workflow for assessing the effects of ciproxifan on attention and impulsivity.

Conclusion

Ciproxifan hydrochloride is a powerful pharmacological tool with a well-defined mechanism of action centered on its potent and selective antagonism and inverse agonism at the histamine H3 receptor. Its ability to modulate multiple neurotransmitter systems provides a strong rationale for its use in preclinical research and its potential as a therapeutic agent for disorders characterized by cognitive deficits and impaired vigilance. This technical guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and illustrative diagrams, to facilitate its effective application in scientific and drug development endeavors.

References

- 1. In vivo measurements of neurotransmitters by microdialysis sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 4. Validated methods for determination of neurotransmitters and metabolites in rodent brain tissue and extracellular fluid by reversed phase UHPLC-MS/MS [pubmed.ncbi.nlm.nih.gov]

- 5. Histamine H3 receptor activation inhibits glutamate release from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [125I]iodoproxyfan, a new antagonist to label and visualize cerebral histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [125I]iodoproxyfan and related compounds: a reversible radioligand and novel classes of antagonists with high affinity and selectivity for the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]

- 13. resources.revvity.com [resources.revvity.com]

Ciproxifan Hydrochloride: A Technical Guide to its Histamine H3 Receptor Antagonist Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciproxifan (B1662499) hydrochloride is a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist that has been instrumental in elucidating the physiological roles of the H3 receptor.[1][2] This technical guide provides a comprehensive overview of the core pharmacological properties of ciproxifan, with a focus on its interaction with the H3 receptor. It includes detailed quantitative data on its binding affinity and functional activity, in-depth descriptions of key experimental protocols for its characterization, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of histamine pharmacology and the development of novel therapeutics targeting the H3 receptor.

Introduction to Ciproxifan and the Histamine H3 Receptor

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system (CNS).[3][4] As a G protein-coupled receptor (GPCR) coupled to the Gi/o family of G proteins, its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][5] The H3 receptor exhibits significant constitutive activity, meaning it can signal in the absence of an agonist.[6][7]

Ciproxifan (cyclopropyl-(4-(3-(1H-imidazol-4-yl)propyloxy)phenyl)methanone) is a well-characterized H3 receptor antagonist/inverse agonist.[2][8] By blocking the inhibitory effect of the H3 receptor, ciproxifan enhances the release of histamine and other neurotransmitters, leading to increased wakefulness, attention, and cognitive function.[1][8] Its high potency and selectivity for the H3 receptor have made it a widely used pharmacological tool in preclinical research for various neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinity, functional antagonist activity, and in vivo efficacy of ciproxifan.

Table 1: In Vitro Binding Affinity and Functional Activity of Ciproxifan

| Parameter | Species/Tissue | Assay | Value | Reference(s) |

| Ki | Rat Brain Cortex | [3H]-Nα-methylhistamine Binding | 0.5 - 1.9 nM | [9][10] |

| Ki | Rat Brain | [125I]iodoproxyfan Binding | 0.7 nM | [11][12] |

| Ki | Rodent H3R | 0.4 - 6.2 nM | [2] | |

| Ki | Human H3R | 46 - 180 nM | [2] | |

| IC50 | Histamine H3-receptor | 9.2 nM | [11][12][13] | |

| pA2 | Mouse Brain Cortex Slices ([3H]noradrenaline release) | Functional Antagonism | 7.78 - 9.39 | [14] |

Table 2: In Vivo Efficacy and Pharmacokinetics of Ciproxifan

| Parameter | Species | Model/Effect | Value | Reference(s) |

| ED50 | Mouse | Increased tele-methylhistamine levels | 0.14 mg/kg (p.o.) | [8][12] |

| ID50 | Rat | Reversal of H3 agonist-induced water consumption | 0.09 ± 0.04 mg/kg (i.p.) | [8][10] |

| Oral Bioavailability (F) | Mouse | 62% | [8][12] | |

| Cmax | Mouse (1 mg/kg, p.o.) | 420 nM | [12] | |

| t1/2 (distribution) | Mouse (1 mg/kg, i.v.) | 13 min | [11][12] | |

| t1/2 (elimination) | Mouse (1 mg/kg, i.v.) | 87 min | [11][12] |

Mechanism of Action and Signaling Pathways

As an H3 receptor antagonist, ciproxifan blocks the binding of the endogenous agonist histamine to the receptor. Furthermore, as an inverse agonist, it reduces the receptor's constitutive activity. This disinhibition leads to an increase in the synthesis and release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine (B1679862) in various brain regions.[15][16]

The canonical signaling pathway of the H3 receptor involves its coupling to Gi/o proteins, which inhibits adenylyl cyclase, leading to decreased cAMP production.[5] H3 receptor activation can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[17]

Caption: Histamine H3 Receptor Signaling Pathway.

Detailed Experimental Protocols

The characterization of ciproxifan's H3 receptor antagonist properties relies on a variety of in vitro and in vivo experimental assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of ciproxifan for the H3 receptor.

-

Materials:

-

Rat brain cortex membranes (or cells expressing the H3 receptor).

-

Radioligand: [3H]-Nα-methylhistamine or [125I]iodoproxyfan.

-

Ciproxifan hydrochloride of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., high concentration of a known H3 agonist like (R)-α-methylhistamine).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Prepare serial dilutions of ciproxifan.

-

In a reaction tube, add the membrane preparation, radioligand, and either buffer (for total binding), ciproxifan dilution, or non-specific binding control.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

GTPγS Binding Assay

This functional assay measures the ability of ciproxifan to act as an inverse agonist by decreasing the basal level of GTPγS binding to G proteins.[6]

-

Materials:

-

Cell membranes from cells expressing the H3 receptor.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Ciproxifan hydrochloride of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2 and NaCl).[6]

-

Unlabeled GTPγS for non-specific binding determination.

-

Scintillation counter.

-

-

Protocol:

-

Prepare serial dilutions of ciproxifan.

-

In a 96-well plate, add the cell membranes, assay buffer containing GDP, and the ciproxifan dilutions.

-

Pre-incubate the plate for a short period (e.g., 15 minutes at 30°C).

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubate for a defined time (e.g., 30-60 minutes at 30°C).

-

Terminate the reaction and separate bound from free [35S]GTPγS using a filter plate and vacuum manifold.

-

Measure the radioactivity on the filter plate using a scintillation counter.

-

Plot the amount of bound [35S]GTPγS against the log of the ciproxifan concentration and fit the data to determine the pIC50 and the degree of inhibition of basal signaling.[6]

-

cAMP Accumulation Assay

This assay assesses the functional antagonism of ciproxifan by measuring its ability to block the agonist-induced inhibition of cAMP production.

-

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human H3 receptor.[6]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES and a phosphodiesterase inhibitor like IBMX).[6]

-

A histamine H3 receptor agonist (e.g., (R)-α-methylhistamine).

-

Forskolin (B1673556) (to stimulate adenylyl cyclase and enhance the signal window).[6]

-

Ciproxifan hydrochloride of varying concentrations.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Protocol:

-

Seed the H3R-expressing cells in a 96- or 384-well plate and allow them to attach overnight.

-

Prepare serial dilutions of ciproxifan.

-

Remove the culture medium and wash the cells with assay buffer.

-

Add the ciproxifan dilutions to the wells and incubate for a specified time (e.g., 15-30 minutes at 37°C).

-

Add the H3 receptor agonist to the wells.

-

Add forskolin to stimulate cAMP production.

-

Incubate for a further period (e.g., 15-30 minutes at 37°C).

-

Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the log of the agonist concentration in the presence of different fixed concentrations of ciproxifan to generate Schild plots and determine the pA2 value.

-

References

- 1. Ciproxifan - Wikipedia [en.wikipedia.org]

- 2. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 4. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Ciproxifan, a Histamine H3-Receptor Antagonist/Inverse Agonist, Potentiates Neurochemical and Behavioral Effects of Haloperidol in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ciproxifan, an H3 Receptor Antagonist, Alleviates Hyperactivity and Cognitive Deficits in the APPTg2576 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Ciproxifan Hydrochloride: An In-depth Technical Guide to its Inverse Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ciproxifan hydrochloride, focusing on its core mechanism as a potent and selective inverse agonist at the histamine (B1213489) H3 receptor (H3R). We will explore its quantitative pharmacology, the downstream effects on neurotransmitter systems, and the experimental protocols used to characterize its activity.

Introduction: The Histamine H3 Receptor and Inverse Agonism

The histamine H3 receptor is a presynaptic G-protein coupled receptor (GPCR) that primarily functions as an autoreceptor on histaminergic neurons, controlling the synthesis and release of histamine in a negative feedback loop[1][2]. It also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as dopamine (B1211576), acetylcholine, serotonin, and norepinephrine[1][2]. The H3R exhibits constitutive activity, meaning it maintains a basal level of signaling even in the absence of an agonist.

Inverse agonists, unlike neutral antagonists that simply block agonist binding, bind to the constitutively active state of the receptor and stabilize it in an inactive conformation. This action reduces the basal signaling activity of the receptor. Ciproxifan is a classic and well-characterized H3R inverse agonist, which leads to an enhanced release of histamine and other neurotransmitters, making it a valuable tool for studying CNS disorders like Alzheimer's disease, schizophrenia, and sleep disorders[3][4][5].

Core Mechanism: Inverse Agonism at the H3 Autoreceptor

Ciproxifan's primary mechanism involves its binding to the histamine H3 autoreceptor on presynaptic histaminergic neurons. By acting as an inverse agonist, it inhibits the receptor's constitutive activity, thereby disinhibiting the neuron. This leads to a subsequent increase in the synthesis and release of histamine into the synaptic cleft. The released histamine can then act on postsynaptic H1 and H2 receptors, mediating effects such as increased wakefulness and cognitive enhancement[3][6].

Caption: Ciproxifan inverse agonism at the H3 autoreceptor.

Quantitative Pharmacology of Ciproxifan

Ciproxifan is characterized by its high potency and selectivity, particularly for rodent H3 receptors. Its pharmacological profile has been determined through various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency of Ciproxifan

| Parameter | Species/Tissue | Assay Details | Value | Reference |

|---|---|---|---|---|

| Ki | Rat | [¹²⁵I]iodoproxyfan Binding (Brain H3R) | 0.7 nM | [7] |

| Ki | Rat | [³H]HA Release (Cerebral Cortex Synaptosomes) | 0.5 nM | [7][8] |

| IC₅₀ | Not Specified | Histamine H3-receptor Antagonism | 9.2 nM | [7][8] |

| Ki | Human | H3R Binding | 46-180 nM | [4] |

| Ki | Rodent | H3R Binding | 0.4-6.2 nM |[4] |

Table 2: In Vivo Efficacy of Ciproxifan

| Parameter | Species | Brain Region | Value (ED₅₀) | Reference |

|---|---|---|---|---|

| ED₅₀ | Male Wistar Rat | Cerebral Cortex | 0.23 mg/kg | [7] |

| ED₅₀ | Male Wistar Rat | Striatum | 0.28 mg/kg | [7] |

| ED₅₀ | Male Wistar Rat | Hypothalamus | 0.30 mg/kg |[7] |

Modulation of Other Neurotransmitter Systems

Beyond its role as an autoreceptor, the H3R is also expressed as a heteroreceptor on various non-histaminergic neurons. By acting on these heteroreceptors, Ciproxifan can increase the release of several other neurotransmitters, contributing to its diverse pharmacological effects. This makes H3R antagonists/inverse agonists attractive therapeutic targets for complex CNS diseases[1][2].

Caption: Ciproxifan's modulation of neurotransmitter release via H3 heteroreceptors.

Experimental Protocols

The characterization of Ciproxifan's inverse agonist activity relies on a combination of in vitro and in vivo experimental models.

This assay quantifies the affinity of Ciproxifan for the H3 receptor.

-

Objective: To determine the binding affinity (Ki) of Ciproxifan.

-

Methodology:

-

Tissue Preparation: Membranes are prepared from a brain region with high H3R expression, such as the rat striatum or cerebral cortex[8].

-

Incubation: The membranes are incubated with a constant concentration of a radiolabeled H3R ligand (e.g., [¹²⁵I]iodoproxyfan) and varying concentrations of Ciproxifan[7][8].

-

Separation: Bound and free radioligand are separated via rapid filtration.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The IC₅₀ value (concentration of Ciproxifan that inhibits 50% of radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

This functional assay measures the effect of Ciproxifan on histamine release from nerve terminals.

-

Objective: To determine the functional potency (Ki) of Ciproxifan as an inverse agonist/antagonist.

-

Methodology:

-

Preparation: Synaptosomes (isolated presynaptic terminals) are prepared from rat cerebral cortex and pre-loaded with radiolabeled histamine ([³H]HA)[7][8].

-

Incubation: The synaptosomes are incubated with Ciproxifan.

-

Depolarization: Neurotransmitter release is stimulated by a depolarizing agent like potassium chloride (KCl).

-

Measurement: The amount of [³H]HA released into the supernatant is quantified by liquid scintillation counting.

-

Data Analysis: The ability of Ciproxifan to enhance the evoked release of [³H]HA (by blocking the H3 autoreceptor) is measured to determine its potency.

-

Animal models are crucial for understanding the physiological effects of Ciproxifan.

-

Objective: To assess the effects of Ciproxifan on behavior (e.g., wakefulness, cognition, locomotor activity) and neurochemistry in living organisms.

-

Methodology:

-

Animal Models: Rodent models are commonly used, including those for Alzheimer's disease (e.g., APP Tg2576 mice) or schizophrenia[5][9].

-

Drug Administration: Ciproxifan is administered, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at varying doses (e.g., 0.15-3 mg/kg)[5][7].

-

Behavioral Testing: A battery of tests is performed, such as the five-choice serial reaction time test for attention, locomotor activity monitoring, or catalepsy assessment in combination with other drugs like haloperidol[7][10].

-

Neurochemical Analysis: Techniques like in vivo microdialysis can be used to measure extracellular levels of histamine and other neurotransmitters in specific brain regions following Ciproxifan administration.

-

Caption: General experimental workflow for characterizing Ciproxifan.

Case Study: Synergistic Action with D2 Receptor Antagonists

Research has shown a significant interaction between the histaminergic and dopaminergic systems. Studies using in situ hybridization have revealed that a majority (~70%) of striatal neurons expressing proenkephalin (a marker for the indirect motor pathway) also express H3R mRNAs[10]. This co-localization suggests a direct site of interaction.

When administered alone, Ciproxifan has no significant effect on motor activity like catalepsy[10][11]. However, when co-administered with the dopamine D2 receptor antagonist haloperidol (B65202), Ciproxifan strongly potentiates haloperidol-induced catalepsy and locomotor hypoactivity[10][11]. This potentiation is believed to result from a synergistic inhibition of the striatopallidal neurons of the indirect movement pathway, enhancing the effects of D2 blockade[10]. This finding highlights the potential of H3R inverse agonists as adjuncts in treatments for disorders like schizophrenia[9][11].

Caption: Synergistic effect of Ciproxifan and Haloperidol.

Conclusion

Ciproxifan hydrochloride is a powerful pharmacological tool whose inverse agonist activity at the histamine H3 receptor is well-documented. By inhibiting the constitutive activity of H3 autoreceptors and heteroreceptors, it increases the synaptic availability of histamine and other critical neurotransmitters. This mechanism underlies its observed effects on wakefulness, cognition, and its ability to modulate other neurotransmitter systems. The quantitative data and experimental protocols outlined herein provide a foundation for researchers and drug developers to further explore the therapeutic potential of H3R inverse agonism.

References

- 1. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Ciproxifan - Wikipedia [en.wikipedia.org]

- 4. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ciproxifan, an H3 Receptor Antagonist, Alleviates Hyperactivity and Cognitive Deficits in the APPTg2576 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ciproxifan, a Histamine H3-Receptor Antagonist/Inverse Agonist, Potentiates Neurochemical and Behavioral Effects of Haloperidol in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ciproxifan, a histamine H3-receptor antagonist/inverse agonist, potentiates neurochemical and behavioral effects of haloperidol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Ciproxifan Hydrochloride: An In-depth Technical Guide on its Effects on Neurotransmitter Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciproxifan (B1662499) hydrochloride is a potent and selective histamine (B1213489) H3 receptor antagonist and inverse agonist. Its primary mechanism of action involves the blockade of presynaptic H3 autoreceptors and heteroreceptors, leading to a significant modulation of various neurotransmitter systems in the central nervous system. This technical guide provides a comprehensive overview of the effects of ciproxifan on the release of key neurotransmitters, including histamine, acetylcholine (B1216132), dopamine (B1211576), norepinephrine (B1679862), and glutamate (B1630785). It details the underlying signaling pathways, presents quantitative data from preclinical studies, and outlines the experimental protocols used to elucidate these effects. This document is intended to serve as a detailed resource for researchers and professionals involved in the study and development of neuroactive compounds.

Introduction

Ciproxifan is a cyclopropyl-ketone derivative that exhibits high affinity and selectivity for the histamine H3 receptor.[1] The H3 receptor functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[2] Additionally, H3 receptors are located as heteroreceptors on the terminals of other neuronal populations, where they negatively regulate the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[3][4] By acting as an antagonist or inverse agonist at these receptors, ciproxifan effectively removes this inhibitory brake, leading to an enhanced release of these neurotransmitters.[1][5] This pro-cognitive and wakefulness-promoting profile has made ciproxifan a valuable research tool and a potential therapeutic agent for a range of neurological and psychiatric disorders.[1][3] Interestingly, ciproxifan has also been shown to exert an inhibitory effect on glutamate release in the hippocampus through a distinct signaling cascade.[6] This dual action highlights the complexity of its pharmacological profile.

Data Presentation: Quantitative Effects on Neurotransmitter Release

The following tables summarize the quantitative data on the effects of ciproxifan hydrochloride on the release of various neurotransmitters as determined by in vivo microdialysis and other neurochemical techniques.

| Neurotransmitter | Brain Region | Species | Ciproxifan Dose/Concentration | % Increase in Release (approx.) | Reference |

| Histamine | Mouse Brain | Mouse | 1 mg/kg, p.o. | ~100% increase in turnover rate | [7] |

| Acetylcholine | Hippocampus | Rat | Intraseptal administration | ~100% | [1][8] |

| Dopamine | Prefrontal Cortex | Rat | N/A | Increase reported | [3][5] |

| Norepinephrine | Prefrontal Cortex | Rat | N/A | Increase reported | [3][5] |

Note: While several studies confirm an increase in dopamine and norepinephrine release in the prefrontal cortex, specific percentage increases from ciproxifan administration were not explicitly detailed in the reviewed literature. The effect is consistently described as an "elevation" or "increase".[3][5]

| Neurotransmitter | Brain Region | Preparation | Ciproxifan Concentration | Effect on Release | Reference |

| Glutamate | Hippocampus | Rat Synaptosomes | Not specified | Reduction in 4-AP-evoked release | [6] |

Signaling Pathways

Increased Release of Histamine, Acetylcholine, Dopamine, and Norepinephrine

The primary mechanism by which ciproxifan enhances the release of histamine, acetylcholine, dopamine, and norepinephrine is through the antagonism of presynaptic histamine H3 receptors. These G protein-coupled receptors (GPCRs) are typically activated by endogenous histamine, leading to an inhibition of neurotransmitter release. By blocking these receptors, ciproxifan disinhibits the nerve terminal, resulting in increased neurotransmitter exocytosis.

References

- 1. Endogenous histamine in the medial septum-diagonal band complex increases the release of acetylcholine from the hippocampus: a dual-probe microdialysis study in the freely moving rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sustaining high acetylcholine levels in the frontal cortex, but not retrosplenial cortex, recovers spatial memory performance in a rodent model of diencephalic amnesia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrical Stimulation of the Prefrontal Cortex Increases Cholecystokinin, Glutamate, and Dopamine Release in the Nucleus Accumbens: an In Vivo Microdialysis Study in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]

- 6. Ciproxifan, a histamine H3 receptor antagonist and inverse agonist, presynaptically inhibits glutamate release in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. flore.unifi.it [flore.unifi.it]

In Vitro Characterization of Ciproxifan Hydrochloride: A Technical Guide

Ciproxifan hydrochloride is a highly potent and selective histamine (B1213489) H3 receptor (H3R) antagonist with inverse agonist properties.[1][2] It is a valuable research tool for investigating the role of the H3 receptor in various physiological processes, particularly in the central nervous system.[1][2][3] This technical guide provides an in-depth overview of the in vitro pharmacological profile of Ciproxifan, detailed experimental protocols for its characterization, and a summary of its mechanism of action.

Pharmacological Profile

Ciproxifan exhibits high affinity for the histamine H3 receptor, with some species-specific differences.[2] It is notably more potent at rodent H3 receptors compared to human H3 receptors.[2] Its selectivity for the H3 receptor over other histamine receptor subtypes and a range of other neurotransmitter receptors is substantial.[4][5][6]

Table 1: Ciproxifan Potency at the Histamine H3 Receptor

| Assay Type | Species/Tissue | Radioligand/Method | Parameter | Value (nM) | Reference(s) |

| Binding Affinity | |||||

| Rat Brain | [125I]iodoproxyfan | Ki | 0.7 | [4][7][8] | |

| Rat Brain Cortex | [3H]-Nα-methylhistamine | pKi | 8.24 - 9.27 | [9] | |

| Human | Ki | 46 - 180 | [2] | ||

| Functional Potency | |||||

| Rat Cerebral Cortex Synaptosomes | [3H]Histamine Release | Ki | 0.5 - 1.9 | [4][5][8] | |

| Guinea Pig Ileum | Electrically-induced Contraction | Ki | 0.5 - 1.9 | [5] | |

| General | H3-receptor antagonist | IC50 | 9.2 | [4][6][7][8] |

Table 2: Ciproxifan Selectivity Profile

| Receptor Subtype | Parameter | Value (pKi) | Reference(s) |

| Histamine H3 | pKi | 9.3 | [6] |

| Histamine H1 | pKi | 4.6 | [6] |

| Histamine H2 | pKi | 4.9 | [6] |

| Muscarinic M3 | pKi | 5.5 | [6] |

| Adrenergic α1D | pKi | 5.4 | [6] |

| Adrenergic β1 | pKi | 4.9 | [6] |

| Serotonin 5-HT1B | pKi | <5.0 | [6] |

| Serotonin 5-HT2A | pKi | 4.8 | [6] |

| Serotonin 5-HT3 | pKi | <5.5 | [6] |

| Serotonin 5-HT4 | pKi | <5.7 | [6] |

Table 3: Off-Target Activity of Ciproxifan

| Target | Species | Parameter | Value (µM) | Reference(s) |

| Monoamine Oxidase A (MAO-A) | Human | IC50 | 11 | [2] |

| Monoamine Oxidase B (MAO-B) | Human | IC50 | 2 | [2] |

Mechanism of Action

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[10] As a presynaptic autoreceptor, it inhibits the synthesis and release of histamine in the brain.[1][11] It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[12][13] The H3 receptor exhibits high constitutive activity, meaning it can signal in the absence of an agonist.[10]

Ciproxifan acts as a competitive antagonist , binding to the H3 receptor and blocking the effects of agonists like histamine.[5] Furthermore, it is characterized as an inverse agonist , which means it binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its basal signaling activity.[1][2] This inverse agonism leads to an increase in the release of histamine and other neurotransmitters, which is thought to underlie its wakefulness-promoting and cognitive-enhancing effects.[1][12]

Experimental Protocols

The in vitro characterization of Ciproxifan hydrochloride involves a variety of assays to determine its binding affinity, functional potency, and selectivity.

Radioligand Binding Assay

This assay measures the ability of Ciproxifan to displace a radiolabeled ligand from the H3 receptor, allowing for the determination of its binding affinity (Ki).

Methodology:

-

Membrane Preparation: Homogenize rat striatal or cortical tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the resulting pellet (cell membranes) in fresh buffer.[14][15]

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled H3 receptor ligand (e.g., [125I]iodoproxyfan or [3H]-Nα-methylhistamine) and varying concentrations of Ciproxifan.[8][14][15]

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Ciproxifan. Determine the IC50 value (the concentration of Ciproxifan that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.[16]

[3H]-Histamine Release Assay (Functional Antagonism)

This functional assay measures Ciproxifan's ability to antagonize the inhibitory effect of an H3 agonist on histamine release from brain synaptosomes.

Methodology:

-

Synaptosome Preparation: Prepare synaptosomes (isolated nerve terminals) from rat cerebral cortex.

-

Loading: Incubate the synaptosomes with [3H]-histamine ([3H]HA) to allow for its uptake.

-

Stimulation: Stimulate the release of [3H]HA from the synaptosomes, typically by depolarization with a high concentration of potassium (K+).

-

Treatment: Perform the stimulation in the presence of an H3 receptor agonist (e.g., imetit) with and without varying concentrations of Ciproxifan.[17]

-

Measurement: Measure the amount of [3H]HA released into the supernatant.

-

Data Analysis: Ciproxifan's antagonist activity is demonstrated by its ability to reverse the agonist-induced inhibition of [3H]HA release. A Ki value can be calculated from the rightward shift of the agonist concentration-response curve in the presence of Ciproxifan.[5][17]

cAMP Accumulation Assay (Inverse Agonism)

This assay is used to characterize the inverse agonist activity of Ciproxifan by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Methodology:

-

Cell Culture: Use a cell line stably expressing the histamine H3 receptor (e.g., HEK293 cells).

-

Compound Treatment: Treat the cells with varying concentrations of Ciproxifan. Due to the constitutive activity of the H3 receptor, which suppresses adenylyl cyclase, an inverse agonist will increase cAMP levels.[10]

-

Stimulation (Optional): To amplify the signal, a low concentration of an adenylyl cyclase stimulator like forskolin (B1673556) can be added.[10]

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the cAMP levels against the log concentration of Ciproxifan to generate a dose-response curve and determine the EC50 value.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory effect of Ciproxifan on MAO-A and MAO-B activity.

Methodology:

-

Enzyme Source: Use human or rat brain mitochondria as a source of MAO enzymes.

-

Incubation: Incubate the enzyme source with varying concentrations of Ciproxifan.

-

Substrate Addition: Add a specific radiolabeled substrate for either MAO-A (e.g., [14C]serotonin) or MAO-B (e.g., [14C]phenylethylamine).

-

Reaction Termination: Stop the enzymatic reaction after a defined period.

-

Product Separation and Detection: Separate the radioactive metabolic products from the unreacted substrate and quantify the radioactivity.

-

Data Analysis: Calculate the percentage of MAO inhibition for each Ciproxifan concentration and determine the IC50 value.[2]

Conclusion

The in vitro characterization of Ciproxifan hydrochloride confirms its status as a highly potent and selective histamine H3 receptor antagonist/inverse agonist, particularly at rodent receptors.[2][5] While it demonstrates significant selectivity for the H3 receptor over other receptor subtypes, it also exhibits off-target inhibitory activity on MAO-A and MAO-B at micromolar concentrations.[2][3] The detailed experimental protocols provided herein serve as a guide for researchers aiming to study Ciproxifan or similar compounds, ensuring robust and reproducible characterization of their pharmacological properties.

References

- 1. Ciproxifan - Wikipedia [en.wikipedia.org]

- 2. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ciproxifan | CAS:184025-18-1 | Histamine H3-receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Ciproxifan | Histamine Receptor | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. frontiersin.org [frontiersin.org]

- 12. The H3 Antagonist, Ciproxifan, Alleviates the Memory Impairment but Enhances the Motor Effects of MK-801 (Dizocilpine) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]

- 14. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Reddit - The heart of the internet [reddit.com]

- 17. researchgate.net [researchgate.net]

The Pharmacological Profile of Ciproxifan Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciproxifan hydrochloride is a highly potent and selective histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist.[1][2] Developed as a research tool to investigate the physiological roles of the H3 receptor, Ciproxifan has demonstrated significant potential in preclinical models for a range of neurological and psychiatric disorders, including cognitive impairment, Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).[2][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of Ciproxifan, detailing its mechanism of action, binding affinities, and effects in key in vitro and in vivo experimental models.

Mechanism of Action

Ciproxifan exerts its pharmacological effects primarily through its interaction with the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system.[1][5] As a competitive antagonist, Ciproxifan blocks the binding of histamine to the H3 receptor. Furthermore, as an inverse agonist, it reduces the constitutive activity of the G protein-coupled H3 receptor, leading to an increase in the synthesis and release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine (B1679862) in various brain regions.[2][5][6] This neurochemical modulation is believed to underlie its observed cognitive-enhancing and wakefulness-promoting effects.[1][7]

Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. As an inverse agonist, Ciproxifan inhibits the constitutive activity of the H3 receptor, thereby disinhibiting adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels. This leads to the modulation of downstream signaling cascades, ultimately enhancing the release of histamine and other neurotransmitters.

Caption: Ciproxifan's inverse agonism on the H3 receptor signaling pathway.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Ciproxifan hydrochloride from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinities and Potency of Ciproxifan

| Parameter | Species/Tissue | Assay | Value | Reference(s) |

| IC50 | Rat | H3-Receptor Antagonist Activity | 9.2 nM | [8][9] |

| Ki | Rat Cerebral Cortex Synaptosomes | [3H]HA Release Inhibition | 0.5 nM | [8][9] |

| Ki | Rat Striatal Membranes | [125I]iodoproxyfan Binding | 0.7 nM | [8][9] |

| Ki | Rat Brain Cortex Membranes | [3H]-Nalpha-methylhistamine Displacement | 8.24 - 9.27 (pKi) | [10] |

| Ki | Rodent H3R | 0.4 - 6.2 nM (rat), 0.5 - 0.8 nM (mouse) | [2] | |

| Ki | Human H3R | 46 - 180 nM | [2] | |

| pA2 | Mouse Brain Cortex Slices | Antagonism of Histamine-induced Inhibition of [3H]noradrenaline release | 7.78 - 9.39 | [10] |

Table 2: In Vivo Efficacy and Pharmacokinetics of Ciproxifan

| Parameter | Species | Model/Assay | Dose | Value | Reference(s) |

| ED50 | Mouse | Increase in brain t-MeHA level | 0.14 mg/kg (p.o.) | 0.14 mg/kg | [8][11] |

| ID50 | Rat | Reversal of H3-agonist induced water consumption | i.p. | 0.09 ± 0.04 mg/kg | [11][12] |

| Oral Bioavailability (F) | Mouse | 1 mg/kg | 62% | [8][11] | |

| Cmax | Mouse | 1 mg/kg (p.o.) | 420 nM | [8] | |

| t1/2 (distribution) | Mouse | 1 mg/kg (i.v.) | 13 min | [8][9] | |

| t1/2 (elimination) | Mouse | 1 mg/kg (i.v.) | 87 min | [8][9] |

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the pharmacological profiling of Ciproxifan.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Ciproxifan for the histamine H3 receptor.

General Protocol ([125I]iodoproxyfan Binding):

-

Membrane Preparation: Rat striatal membranes are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Assay Setup: The assay is conducted in 96-well plates. Each well contains the membrane preparation, a fixed concentration of the radioligand [125I]iodoproxyfan (e.g., 30 pM), and varying concentrations of Ciproxifan.

-

Incubation: The plates are incubated for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of Ciproxifan that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[3H]Histamine Release from Synaptosomes

Objective: To assess the functional antagonist activity of Ciproxifan at the H3 autoreceptor.

General Protocol:

-

Synaptosome Preparation: Synaptosomes are prepared from rat cerebral cortex by homogenization and differential centrifugation.

-

Loading with [3H]Histamine: The synaptosomes are incubated with [3H]histamine to allow for its uptake.

-

Release Assay: The loaded synaptosomes are then superfused with a physiological buffer. Depolarization is induced by adding a high concentration of potassium chloride (KCl) to the buffer, which triggers the release of [3H]histamine.

-

Drug Application: Ciproxifan is included in the superfusion medium at various concentrations to determine its effect on the KCl-evoked release of [3H]histamine.

-

Quantification: The amount of [3H]histamine in the collected superfusate fractions is measured by liquid scintillation counting.

-

Data Analysis: The inhibitory effect of Ciproxifan on the evoked histamine release is quantified to determine its potency (Ki).

Electrically-Induced Contraction of Guinea Pig Ileum

Objective: To evaluate the functional antagonism of Ciproxifan at H3 receptors in a peripheral tissue model.

General Protocol:

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Electrical Field Stimulation: The tissue is subjected to electrical field stimulation to induce cholinergic nerve-mediated contractions.

-

Drug Application: An H3 receptor agonist (e.g., (R)-α-methylhistamine) is added to the bath to inhibit the electrically-induced contractions. Subsequently, increasing concentrations of Ciproxifan are added to assess its ability to antagonize the inhibitory effect of the agonist.

-

Measurement of Contraction: The isometric contractions of the ileum are recorded using a force-displacement transducer.

-

Data Analysis: The concentration-response curves for the H3 agonist in the absence and presence of Ciproxifan are constructed to determine the pA2 value, which represents the affinity of the antagonist.

In Vivo Experimental Workflows

The in vivo effects of Ciproxifan are typically evaluated in rodent models of cognitive function and behavior.

Caption: General experimental workflow for in vivo evaluation of Ciproxifan.

Morris Water Maze (Alzheimer's Disease Model)

Objective: To assess the effects of Ciproxifan on spatial learning and memory in a transgenic mouse model of Alzheimer's disease (e.g., APP Tg2576).[3][6]

Protocol Outline:

-

Animals: Aged transgenic mice expressing a mutated form of the human amyloid precursor protein (APP) and wild-type control mice are used.

-

Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.

-

Procedure:

-

Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations. The time to find the platform (escape latency) and the path length are recorded.

-

Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.

-

-

Drug Administration: Ciproxifan (e.g., 3.0 mg/kg, i.p.) or vehicle is administered daily before the training trials.[3][6]

Five-Choice Serial Reaction Time Task (5-CSRTT)

Objective: To evaluate the effects of Ciproxifan on attention and impulsivity.[8][11]

Protocol Outline:

-

Animals: Rats or mice are food-restricted to motivate performance.

-

Apparatus: An operant chamber with five apertures that can be illuminated and a food reward dispenser.

-

Procedure:

-

Training: Animals are trained to nose-poke the aperture that is briefly illuminated to receive a food reward.

-

Testing: Once trained, various parameters are manipulated to challenge attention, such as shortening the stimulus duration.

-

-

Drug Administration: Ciproxifan (e.g., 3 mg/kg, i.p.) or vehicle is administered before the test session.[8]

-

Measures: Key performance indicators include accuracy (correct responses), omissions (failure to respond), premature responses (responding before the stimulus), and response latency.

Conclusion

Ciproxifan hydrochloride is a powerful pharmacological tool with a well-defined profile as a potent and selective histamine H3 receptor antagonist/inverse agonist. Its ability to enhance the release of key neurotransmitters in the brain provides a strong rationale for its investigation in various CNS disorders. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of modulating the histaminergic system.

References

- 1. Inhibition of guinea pig ileum contractions mediated by a class of histamine receptor resembling the H3 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. Ciproxifan, an H3 Receptor Antagonist, Alleviates Hyperactivity and Cognitive Deficits in the APPTg2576 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of histamine H3-receptors in guinea-pig ileum with H3-selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.vu.nl [research.vu.nl]

- 7. Neurochemical and behavioral effects of ciproxifan, a potent histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of histamine-H3 receptors controlling non-adrenergic non-cholinergic contractions of the guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of electrically evoked contractions of guinea-pig ileum preparations mediated by the histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. scantox.com [scantox.com]

Ciproxifan Hydrochloride: A Technical Guide to its Role in Histaminergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciproxifan is a highly potent and selective histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist, serving as a critical tool in neuroscience research and a potential therapeutic agent for various neurological and psychiatric disorders. This technical guide provides an in-depth analysis of Ciproxifan's mechanism of action within the histaminergic system. It details its interaction with the H3 receptor, the consequent modulation of histamine and other key neurotransmitters, and its effects on cognitive and behavioral processes. This document summarizes key quantitative data, outlines detailed experimental protocols for studying Ciproxifan's effects, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction: The Histaminergic System and the H3 Receptor

The histaminergic system, originating from the tuberomammillary nucleus (TMN) of the hypothalamus, plays a crucial role in regulating fundamental brain functions, including wakefulness, attention, learning, and memory. Histamine exerts its effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.

The histamine H3 receptor is of particular interest as it functions predominantly as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[1] It also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other vital neurotransmitters such as acetylcholine, dopamine, norepinephrine (B1679862), and glutamate (B1630785).[2][3] The H3 receptor exhibits constitutive activity, meaning it maintains a basal level of inhibitory signaling even in the absence of an agonist.[4] This unique pharmacological profile makes the H3 receptor a significant target for therapeutic intervention.

Ciproxifan Hydrochloride: Mechanism of Action

Ciproxifan (cyclopropyl-(4-(3-1H-imidazol-4-yl)propyloxy) phenyl) ketone) is an imidazole-based compound that acts as a potent and selective antagonist/inverse agonist at the H3 receptor.[4][5]

-

Antagonism: As a competitive antagonist, Ciproxifan binds to the H3 receptor and blocks the binding of endogenous histamine, thereby preventing its inhibitory effect on neurotransmitter release.[5]

-

Inverse Agonism: Crucially, as an inverse agonist, Ciproxifan binds to the H3 receptor and reduces its basal, constitutive activity. This action further disinhibits the presynaptic terminal, leading to a more robust increase in neurotransmitter release compared to a neutral antagonist.[4]

By blocking H3 autoreceptors, Ciproxifan enhances the synthesis and release of histamine in the brain.[1][5] When Ciproxifan blocks H3 heteroreceptors on other neurons, it increases the release of various neurotransmitters, contributing to its pro-cognitive and wakefulness-promoting effects.[2]

Quantitative Pharmacological Data

The following tables summarize key in vitro and in vivo pharmacological parameters of Ciproxifan.

Table 1: In Vitro Binding Affinity and Functional Potency

| Parameter | Species/Tissue | Radioligand/Assay | Value | Reference(s) |

| Ki | Rat Brain Cortex | [3H]HA Release | 0.5 nM | [6][7] |

| Ki | Rat Striatal Membranes | [125I]Iodoproxyfan Binding | 0.7 nM | [6][7] |

| Ki | Rat Brain Membranes | [3H]-Nα-methylhistamine Binding | 0.4 - 6.2 nM | [4] |

| Ki | Mouse Brain Membranes | [3H]-Nα-methylhistamine Binding | 0.5 - 0.8 nM | [4] |

| Ki | Human H3 Receptor | [3H]-Nα-methylhistamine Binding | 46 - 180 nM | [4] |

| pA2 | Mouse Brain Cortex | [3H]Noradrenaline Release | 9.39 | [8] |

| IC50 | Histamine H3 Receptor | Functional Antagonism | 9.2 nM | [6][7] |

| IC50 | Human MAO-A | Enzyme Inhibition | ~19 µM | [6] |

| IC50 | Human MAO-B | Enzyme Inhibition | ~10 µM | [6] |

| IC50 | Rat Brain MAO-A | Enzyme Inhibition | ~25 µM | [6] |

| IC50 | Rat Brain MAO-B | Enzyme Inhibition | ~15 µM | [6] |

Note: Ciproxifan shows significantly higher affinity for rodent H3 receptors compared to human H3 receptors. It also acts as a reversible, micromolar-range inhibitor of monoamine oxidase (MAO) A and B, an important consideration for in vivo studies at higher doses.[4][6]

Table 2: In Vivo Pharmacokinetics and Efficacy

| Parameter | Species | Route | Value | Reference(s) |

| Oral Bioavailability (F) | Mouse | p.o. | 62% | [5][7] |

| t1/2 (distribution) | Mouse | i.v. (1 mg/kg) | 13 min | [7] |

| t1/2 (elimination) | Mouse | i.v. (1 mg/kg) | 87 min | [7] |

| Cmax | Mouse | p.o. (1 mg/kg) | 420 nM | [7] |

| ED50 (t-MeHA increase) | Mouse | p.o. | 0.14 mg/kg | [5][7] |

| ED50 (Cerebral Cortex) | Rat | i.p. | 0.23 mg/kg | [6] |

| ID50 (vs. H3 agonist) | Rat | i.p. | 0.09 mg/kg | [5] |

Key Signaling Pathways and Interactions

Ciproxifan's mechanism of action is rooted in its ability to modulate the signaling cascade of the Gi/Go-coupled H3 receptor.

H3 Receptor Signaling Cascade

The H3 receptor, upon activation by an agonist like histamine, couples to Gi/Go proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels (e.g., inhibition of voltage-gated Ca2+ channels). As an inverse agonist, Ciproxifan blocks this pathway and prevents the inhibitory effects.

Modulation of Neurotransmitter Release

Ciproxifan enhances neurotransmission by acting on both H3 autoreceptors and heteroreceptors. This dual action results in a broad neurochemical effect, increasing levels of histamine, acetylcholine, dopamine, and norepinephrine in key brain regions.

References

- 1. Ciproxifan, a histamine H{sub 3} receptor antagonist and inverse agonist, presynaptically inhibits glutamate release in rat hippocampus (Journal Article) | OSTI.GOV [osti.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Antihistamine - Wikipedia [en.wikipedia.org]

- 4. touchscreencognition.org [touchscreencognition.org]

- 5. portlandpress.com [portlandpress.com]

- 6. Ciproxifan, a histamine H3 receptor antagonist, reversibly inhibits monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Self-Paced Five-Choice Serial Reaction Time-Task for Mouse Behavioral Testing [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Studies with Ciproxifan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciproxifan (B1662499) is a highly potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist.[1] The histamine H3 receptor functions as an inhibitory autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including histamine, acetylcholine, dopamine, and norepinephrine.[2] By blocking the H3 receptor, Ciproxifan increases the release of these neurotransmitters, leading to enhanced wakefulness, attention, and cognitive function.[1][2] These properties have made Ciproxifan a valuable research tool for studying the role of the histaminergic system in various physiological and pathological processes, including sleep-wake cycles, cognition, and neurological disorders like Alzheimer's disease and schizophrenia.[1][3][4]

These application notes provide a comprehensive overview of the dosages and protocols for the in vivo use of Ciproxifan hydrochloride in rodent models, compiled from various preclinical studies.

Data Presentation: Ciproxifan Hydrochloride Dosage in Rodent Studies

The following tables summarize the effective dosages of Ciproxifan administered in rats and mice for various in vivo studies.

Table 1: Ciproxifan Hydrochloride Dosage in Rat Studies

| Dose Range (mg/kg) | Route of Administration | Vehicle | Experimental Model/Outcome | Reference(s) |

| 1.0 - 3.0 | Subcutaneous (s.c.) | Vehicle (not specified) | Reversal of MK-801-induced memory impairment, enhancement of motor effects | [2] |

| 3.0 | Intraperitoneal (i.p.) | Saline | Improved choice accuracy in the five-choice task | [5][6] |

| 0.09 | Intraperitoneal (i.p.) | Not specified | Reversal of H3-receptor agonist-induced enhancement of water consumption (ID50) | [7] |

| 3.0 | Intraperitoneal (i.p.) | 0.9% Saline | Prevention of chronic stress-induced cognitive deficits | [8][9] |

| 0.23 - 0.30 | Not specified | Not specified | ED50 values for receptor occupancy in various brain regions | [5] |

| 3.0 | Intraperitoneal (i.p.) | Not specified | Potentiation of haloperidol-induced catalepsy | [10] |

| 3.0 | Intraperitoneal (i.p.) | Normal Saline | Attenuation of MK-801-induced hyperlocomotor activity | [11] |

Table 2: Ciproxifan Hydrochloride Dosage in Mouse Studies

| Dose (mg/kg) | Route of Administration | Vehicle | Experimental Model/Outcome | Reference(s) |

| 3.0 | Intraperitoneal (i.p.) | Saline | Alleviation of hyperactivity and cognitive deficits in an Alzheimer's disease model | [3][12] |

| 1.0 | Intravenous (i.v.) | Not specified | Pharmacokinetic studies | [5][6] |

| 1.0 | Oral (p.o.) | Not specified | Pharmacokinetic and neurochemical studies | [5][6] |

| 10 | Intraperitoneal (i.p.) | Not specified | Enhancement of prepulse inhibition | [5] |

| 0.14 | Oral (p.o.) | Not specified | ED50 for enhancement of histamine turnover | [7] |

| 3.0 | Not specified | Saline | Modulation of methamphetamine-induced sensitization | [13] |

Experimental Protocols

Protocol 1: Preparation of Ciproxifan Hydrochloride for In Vivo Administration

Materials:

-

Ciproxifan hydrochloride powder

-

Sterile 0.9% saline solution

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, for enhancing dissolution)

-

Sterile filters (0.22 µm)

-

Sterile syringes and needles

Procedure:

-

Calculate the required amount of Ciproxifan hydrochloride based on the desired dose (mg/kg) and the body weight of the animals.

-

Weigh the calculated amount of Ciproxifan hydrochloride powder using an analytical balance.

-

Dissolve the powder in a precise volume of sterile 0.9% saline to achieve the final desired concentration. Ciproxifan is typically dissolved in saline for injection.[3][8]

-

Vortex the solution thoroughly to ensure complete dissolution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]

-

Sterile filter the solution using a 0.22 µm syringe filter to ensure sterility, especially for parenteral routes of administration.

-